molecular formula C15H23ClN4 B14594497 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine CAS No. 61098-28-0

5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B14594497
CAS No.: 61098-28-0
M. Wt: 294.82 g/mol
InChI Key: ABNDOOFHXBQNBH-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine: is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology: In biology, this compound is studied for its potential as a fluorescent probe due to its photophysical properties. It can be used in bioimaging to study cellular processes and interactions .

Medicine: In medicine, this compound is investigated for its potential as an antitumor agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry: In industry, this compound is used in the development of organic light-emitting devices (OLEDs) and other optoelectronic materials. Its stability and tunable properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct photophysical and biological properties.

Properties

CAS No.

61098-28-0

Molecular Formula

C15H23ClN4

Molecular Weight

294.82 g/mol

IUPAC Name

5-chloro-6-methyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C15H23ClN4/c1-3-4-5-6-7-8-10-17-15-12(2)14(16)19-13-9-11-18-20(13)15/h9,11,17H,3-8,10H2,1-2H3

InChI Key

ABNDOOFHXBQNBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=C(C(=NC2=CC=NN21)Cl)C

Origin of Product

United States

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